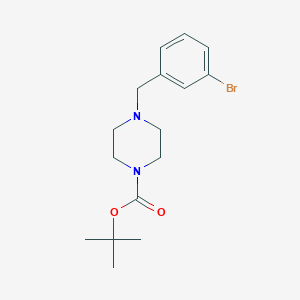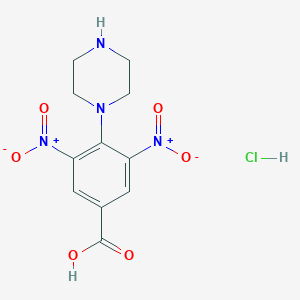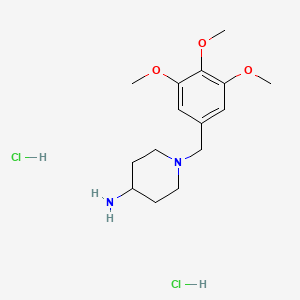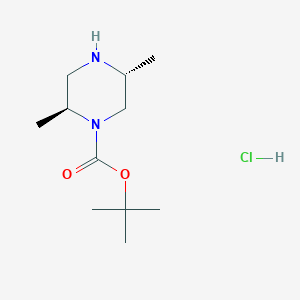
2-甲基-1-(3-甲基吡啶-2-基)丙烷-1-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as '2-MMP' and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
科学研究应用
2-甲基-1-(3-甲基吡啶-2-基)丙烷-1-胺应用的综合分析
神经退行性疾病治疗:2-甲基-1-(3-甲基吡啶-2-基)丙烷-1-胺衍生物,如帕吉林、雷沙吉兰和司来吉兰,以其对帕金森病和阿尔茨海默病等神经退行性疾病的有效性而闻名 。这些化合物作为单胺氧化酶抑制剂,特别针对与神经退行性疾病相关的MAO-B。例如,帕吉林因其神经保护治疗特性和抗凋亡功能而被使用 。
抗癌特性:研究表明,帕吉林与化疗药物喜树碱联用,可以增强对赖氨酸特异性脱甲基酶-1 (LSD-1) 的抑制,从而导致癌细胞发生诱导衰老和生长抑制 。此外,帕吉林已被发现可以抑制脯氨酸-5-羧酸还原酶-1 (PYCR1),为癌症治疗提供了潜在途径 。
糖尿病管理:帕吉林作为一种MAO抑制剂,也用于治疗1型糖尿病及其相关的心血管并发症 。它在控制氧化应激和线粒体功能方面的作用对于整体治疗策略至关重要。
炔丙基胺的合成:无溶剂合成炔丙基胺是这类化合物的重要应用。炔丙基胺具有多种药理和生物学特性,因此绿色合成这类化合物的方法非常重要 。这包括 A3 和 KA2 偶联反应,它们在合成过程中至关重要。
帕金森病治疗:雷沙吉兰和司来吉兰是2-甲基-1-(3-甲基吡啶-2-基)丙烷-1-胺的衍生物,已被发现可有效治疗帕金森病。它们的神经保护作用归因于炔丙基部分,并且与MAO-B抑制无关 。这些化合物通过减少氧化应激和稳定线粒体膜来防止细胞凋亡 。
抗阿尔茨海默病活性:雷沙吉兰的杂合分子已被发现具有抗阿尔茨海默病活性。这些化合物的脑神经修复活性及其稳定线粒体功能的能力使其在阿尔茨海默病的治疗和管理中具有价值 。
绿色化学:该化合物在绿色化学中的作用体现在其用于无溶剂合成炔丙基胺中。该方法对环境友好,符合绿色化学的原则,即尽量减少或消除有害物质的使用和产生 。
化学合成:2-甲基-1-(3-甲基吡啶-2-基)丙烷-1-胺参与通过钯催化的铃木交叉偶联反应合成新的吡啶衍生物。这些反应对于创造具有潜在药物化学应用的各种化合物至关重要 。
属性
IUPAC Name |
2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7(2)9(11)10-8(3)5-4-6-12-10/h4-7,9H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAXRTSXHFFHTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452425.png)
![3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1452426.png)


![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452431.png)

![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)
![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)




![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)